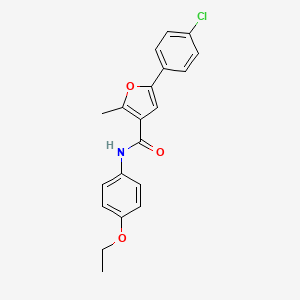
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide, also known as CMF-019, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMF-019 is a furan-based compound that has been synthesized using various methods, and it has been found to exhibit promising biological activity.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it has been proposed to act through the inhibition of various signaling pathways. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the TGF-β signaling pathway, which is involved in the activation of fibroblasts.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts and reduce the levels of collagen in fibrotic tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has also been found to exhibit low toxicity in vitro and in vivo. However, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for the research on 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide. One direction is to study its efficacy in animal models of inflammatory diseases, cancer, and fibrosis. Another direction is to optimize its synthesis methods to improve its yield and purity. Furthermore, the mechanism of action of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide needs to be further elucidated to identify its intracellular targets. Additionally, the pharmacokinetic properties of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide need to be studied to determine its potential for clinical applications. Finally, the development of analogs of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide with improved properties could lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide is a furan-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit promising biological activity. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has anti-inflammatory, anti-cancer, and anti-fibrotic properties, and its mechanism of action involves the inhibition of various signaling pathways. Despite some limitations for lab experiments, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has several advantages and has several future directions for research. The discovery of 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide and its potential for therapeutic applications highlights the importance of chemical synthesis and the impact of small molecules in scientific research.
Métodos De Síntesis
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been synthesized using various methods, including one-pot synthesis, Suzuki-Miyaura coupling, and Sonogashira coupling. The one-pot synthesis involves the condensation of 4-chlorobenzaldehyde, 4-ethoxybenzaldehyde, and 2-methylfuran-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the coupling of 4-chlorophenylboronic acid and 4-ethoxyphenylboronic acid with 2-methylfuran-3-carboxylic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the coupling of 4-chloroiodobenzene and 4-ethoxyiodobenzene with 2-methylfuran-3-carboxylic acid in the presence of a copper catalyst. These methods have been found to yield 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to exhibit promising biological activity, making it a potential candidate for therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, 5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide has been found to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-24-17-10-8-16(9-11-17)22-20(23)18-12-19(25-13(18)2)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHLEHYFUZECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
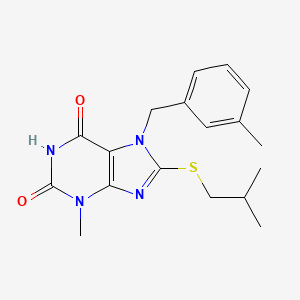
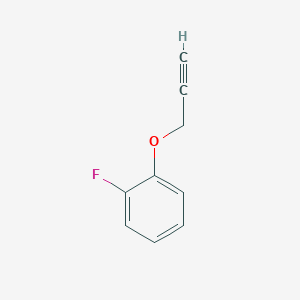
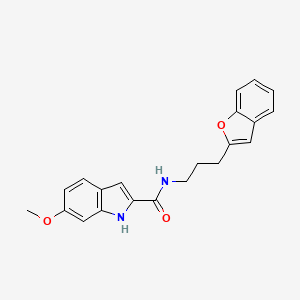
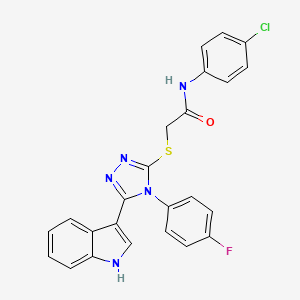
![1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677562.png)
![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2677564.png)
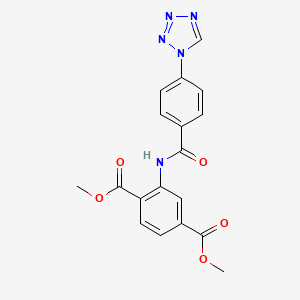
![2-[Amino-(2-oxochromen-3-yl)methylidene]propanedinitrile](/img/structure/B2677569.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2677571.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2677572.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2677574.png)
![1-(2-((2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2677575.png)